![molecular formula C17H23ClFN7O B12358289 5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ-23 is a selective, ATP-competitive, and orally bioavailable inhibitor of the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are involved in neuronal cell growth, development, and survival. AZ-23 has shown potential in inhibiting Trk kinase activity, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrimidine core: This is achieved through a condensation reaction between appropriate starting materials.
Introduction of the fluoropyridinyl group: This step involves a nucleophilic substitution reaction.
Addition of the propan-2-yloxy group: This is typically done through an etherification reaction.
Industrial Production Methods
Industrial production of AZ-23 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
AZ-23 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
AZ-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigated for its role in neuronal cell growth and survival.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors expressing Trk receptors.
Industry: Utilized in the development of new drugs targeting the Trk pathway
Mechanism of Action
AZ-23 exerts its effects by inhibiting the Trk kinase pathway. It binds to the ATP-binding site of TrkA, TrkB, and TrkC, preventing the phosphorylation and activation of these kinases. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and differentiation. The molecular targets include the neurotrophin receptors and associated signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Larotrectinib: Another Trk inhibitor with similar selectivity and potency.
Entrectinib: A multi-targeted kinase inhibitor that also targets Trk receptors.
GW 441756: A specific inhibitor of TrkA.
Uniqueness of AZ-23
AZ-23 is unique due to its high selectivity and potency for TrkA, TrkB, and TrkC. It has shown significant efficacy in preclinical models of neuroblastoma and other Trk-expressing tumors, making it a promising candidate for further development .
Properties
Molecular Formula |
C17H23ClFN7O |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-5,7-10,14-15,25-26H,6H2,1-3H3,(H2,21,22,23,24)/t10-,14?,15?/m0/s1 |
InChI Key |
QUTQFHTWJULIMQ-ISAOAKOHSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3CC(NN3)OC(C)C)Cl |
Canonical SMILES |
CC(C)OC1CC(NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


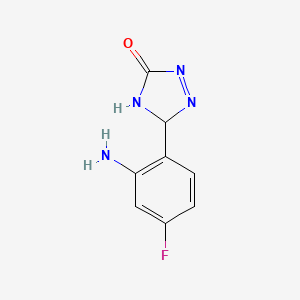
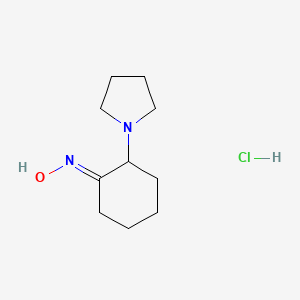
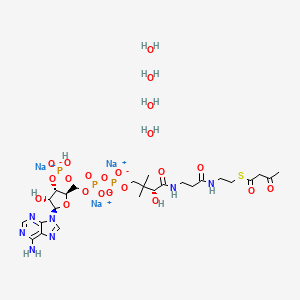
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)
![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)
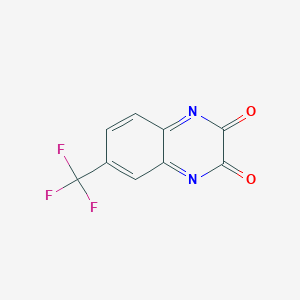
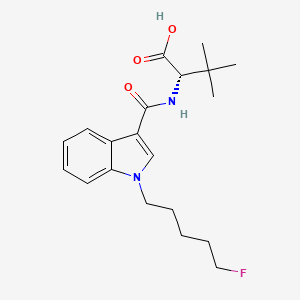
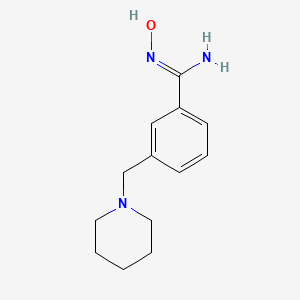

![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)
